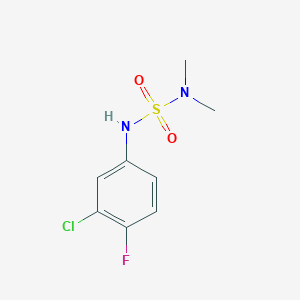
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide, also known as FLURA-2, is a fluorescent calcium indicator that is widely used in scientific research. This compound is highly sensitive to changes in intracellular calcium levels and is commonly used to study calcium signaling in cells.
Scientific Research Applications
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is widely used in scientific research to study calcium signaling in cells. This compound is highly sensitive to changes in intracellular calcium levels and can be used to monitor calcium signaling in real-time. N-(4-fluorophenyl)-9H-xanthene-9-carboxamide has been used to study calcium signaling in a variety of cell types, including neurons, muscle cells, and immune cells. This compound has also been used to study the effects of drugs on calcium signaling and to screen for potential drug targets.
Mechanism of Action
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide works by binding to calcium ions in the cytoplasm of cells. When N-(4-fluorophenyl)-9H-xanthene-9-carboxamide binds to calcium ions, it undergoes a conformational change that results in a shift in its fluorescence spectrum. This shift in fluorescence can be detected using a fluorescence microscope or a fluorometer. The intensity of the fluorescence signal is proportional to the concentration of calcium ions in the cell.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a relatively safe compound that does not have any known toxic effects on cells. However, it is important to note that N-(4-fluorophenyl)-9H-xanthene-9-carboxamide can interfere with some cellular processes, such as the function of certain ion channels. Additionally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide can be toxic to cells at high concentrations, so it is important to use this compound at appropriate concentrations.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is its high sensitivity to changes in intracellular calcium levels. This makes it a powerful tool for studying calcium signaling in cells. Additionally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is relatively easy to use and can be used in a variety of cell types. However, there are some limitations to using N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. For example, this compound is not suitable for long-term imaging experiments, as it can be toxic to cells at high concentrations. Additionally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide can interfere with some cellular processes, so it is important to use this compound with caution.
Future Directions
There are many potential future directions for research involving N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. One area of research is the development of new fluorescent calcium indicators that are more sensitive and specific than N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. Additionally, researchers could use N-(4-fluorophenyl)-9H-xanthene-9-carboxamide to study the effects of drugs on calcium signaling in different cell types. Finally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide could be used to study the role of calcium signaling in various disease states, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a powerful tool for studying calcium signaling in cells. This compound is highly sensitive to changes in intracellular calcium levels and can be used to monitor calcium signaling in real-time. N-(4-fluorophenyl)-9H-xanthene-9-carboxamide has many advantages for lab experiments, including its ease of use and versatility. However, it is important to use this compound with caution and to be aware of its limitations. Overall, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a valuable tool for researchers studying calcium signaling in cells and has many potential applications in scientific research.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide involves several steps. First, 4-fluoroaniline is reacted with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 9-hydroxyxanthene-9-carboxylic acid to form N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. The synthesis of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2/c21-13-9-11-14(12-10-13)22-20(23)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLPBTQUECYLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)



![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)

![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)
![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)